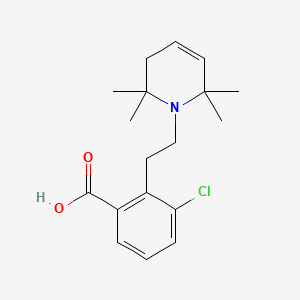
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide: is a chemical compound with the molecular formula C13H8F3N3O3 It is characterized by the presence of a nitro group attached to a pyridyl ring and a trifluoromethyl group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Nitration of Pyridine: The starting material, 2-pyridine, undergoes nitration to introduce a nitro group at the 5-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Benzamide: The nitrated pyridine is then reacted with 3-(trifluoromethyl)benzoic acid to form the desired benzamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the pyridyl ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(5-amino-2-pyridyl)-3-(trifluoromethyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized pyridyl derivatives.
Aplicaciones Científicas De Investigación
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Nitro-2-pyridyl)-1,2-ethanediamine: Similar in structure but with an ethanediamine moiety instead of a benzamide.
N-(5-Nitro-2-pyridyl)-4-trifluoromethylbenzamide: Similar but with the trifluoromethyl group at a different position on the benzamide ring.
Uniqueness
N-(5-Nitro-2-pyridyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H8F3N3O3 |
|---|---|
Peso molecular |
311.22 g/mol |
Nombre IUPAC |
N-(5-nitropyridin-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H8F3N3O3/c14-13(15,16)9-3-1-2-8(6-9)12(20)18-11-5-4-10(7-17-11)19(21)22/h1-7H,(H,17,18,20) |
Clave InChI |
UZNPEGCYJYYFJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


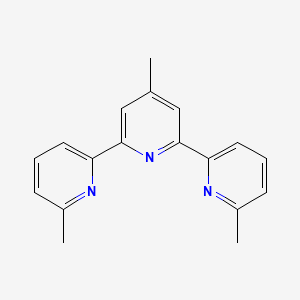
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
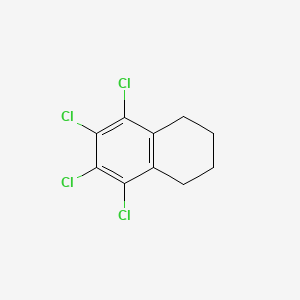
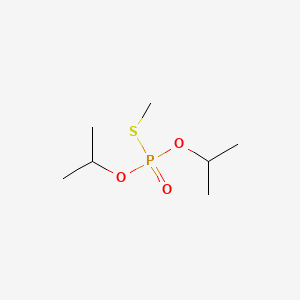
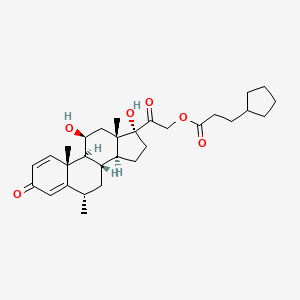
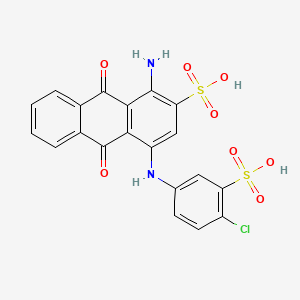
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)

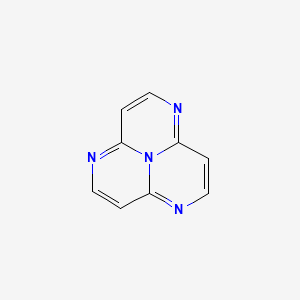

![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
